molecular formula C16H18N4O2 B2545760 N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-34-9

N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2545760
CAS No.: 864853-34-9
M. Wt: 298.346
InChI Key: POPPGHWCPCMDDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. Researchers have reported various routes, including condensation reactions , cyclization , and functional group transformations . These methods allow access to diverse analogs with varying substituents, enabling structure-activity relationship (SAR) studies .


Molecular Structure Analysis

The molecular structure of N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide reveals its planar, aromatic nature. The carboxamide group contributes to hydrogen bonding interactions, affecting its solubility and bioavailability. The sec-butyl and methyl groups influence steric effects and lipophilicity, impacting its pharmacokinetics .


Chemical Reactions Analysis

This compound may undergo various chemical reactions, such as hydrolysis , oxidation , and reduction . Investigating its reactivity with different reagents can provide insights into its stability and potential transformations. Additionally, understanding its behavior under acidic or basic conditions is crucial for drug development .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 287–288°C .

Safety and Hazards

As with any chemical compound, safety considerations are essential. Researchers should assess its toxicity , stability , and environmental impact . Proper handling, storage, and disposal protocols must be followed. Additionally, safety data sheets (SDS) should be consulted for specific hazard information .

Properties

IUPAC Name

N-butan-2-yl-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-10(2)17-15(21)12-9-11-14(19(12)3)18-13-7-5-6-8-20(13)16(11)22/h5-10H,4H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPPGHWCPCMDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(N1C)N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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